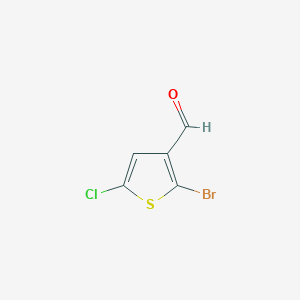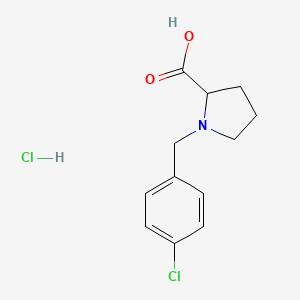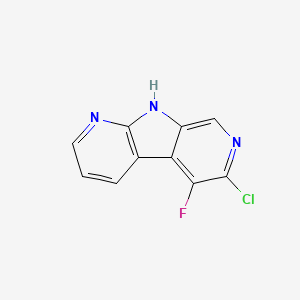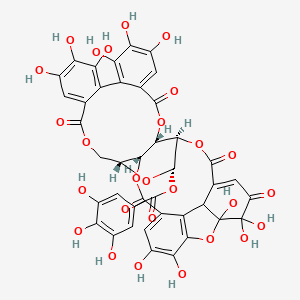
2-Bromo-5-chlorothiophene-3-carbaldehyde
Descripción general
Descripción
2-Bromo-5-chlorothiophene-3-carbaldehyde is a halogen-substituted thiophene . It is also known as 5-bromo-3-chlorothiophene-2-carbaldehyde . The CAS Number is 1503406-39-0 and it has a molecular weight of 225.49 .
Synthesis Analysis
The electrochemical reduction of 2-bromo-5-chlorothiophene at a carbon cathode in dimethylformamide containing tetramethylammonium perchlorate has been reported .Molecular Structure Analysis
The InChI code for 2-Bromo-5-chlorothiophene-3-carbaldehyde is 1S/C5H2BrClOS/c6-5-1-3(7)4(2-8)9-5/h1-2H . The molecular structure can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Bromo-5-chlorothiophene-3-carbaldehyde has been used in the synthesis of monomer of 1,4-bis(5-chlorothiophene)-buta-1,3-diyne and 5-chloro-2-[(trimethylsilyl)-ethynyl]thiophene .Physical And Chemical Properties Analysis
2-Bromo-5-chlorothiophene-3-carbaldehyde is a clear liquid with a color ranging from colorless to yellow or reddish-yellow . The storage temperature is recommended to be at 4°C .Aplicaciones Científicas De Investigación
Photochemical Synthesis Applications
The compound has been utilized in photochemical synthesis processes. For instance, irradiation of halogenothiophenes, like 5-bromo-thiophene-2-carbaldehyde, in benzene solution results in the formation of phenyl derivatives. This reactivity pattern is consistent across various halogenothiophenes, highlighting the compound's utility in photochemical synthesis and modification of thiophene derivatives (Antonioletti et al., 1986).
Preparation and Properties in Organic Chemistry
The compound's derivatives, such as 5-chloro-benzo[b]thiophen-3-carbaldehydes, demonstrate typical properties of aromatic aldehydes. They undergo various chemical reactions, including the Doebner reaction with malonic acid and forming condensation products with rhodanine, showcasing their versatility in organic chemistry (Shanta & Scrowston, 1967).
Use in Synthesis of Thiophene Derivatives
The compound is instrumental in synthesizing various thiophene derivatives. For example, bromine-lithium exchange on dibromo-thiophenes leads to the creation of carbaldehydes and carbonitriles. These reactions are essential in constructing complex thiophene-based structures (Hawkins et al., 1994).
Role in Synthesis of Heterocyclic Ligands
It has been utilized in synthesizing new types of heterocyclic ligands. This involves bromo-substitution and various other reactions, starting from thiophene-2-carbaldehyde and thiophene-3-carbaldehyde, demonstrating its utility in creating complex organic compounds (Wen, 2012).
Electrochemical Reduction Studies
In electrochemistry, the reduction of compounds like 2-bromo-5-chlorothiophene at silver cathodes in specific solvents has been studied, highlighting its potential in electrochemical applications and understanding reaction mechanisms (Walker et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-5-chlorothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-5-3(2-8)1-4(7)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQPJXYLOGFQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679430 | |
| Record name | 2-Bromo-5-chlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorothiophene-3-carbaldehyde | |
CAS RN |
1014644-76-8 | |
| Record name | 2-Bromo-5-chloro-3-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014644-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chlorothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Pyridinyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1503839.png)



![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B1503848.png)

![1-(1-Anthracenylmethyl)-4-(3-methoxyphenyl)-1H-[1,2,3]triazole](/img/structure/B1503854.png)

![1-(9-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B1503856.png)
![13-(2-Chlorophenyl)-3,3-dimethyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B1503857.png)

![1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B1503874.png)